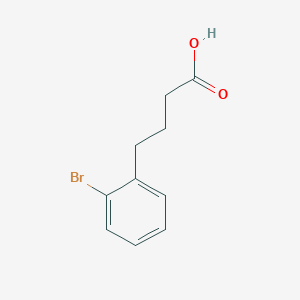

4-(2-Bromophenyl)butanoic acid

Descripción

Contextualization within Organic and Medicinal Chemistry

In the field of organic chemistry, 4-(2-Bromophenyl)butanoic acid is recognized as a valuable bifunctional synthetic intermediate. The structure contains two key reactive sites: the carboxylic acid functional group and the aryl bromide moiety. The carboxylic acid can undergo a variety of transformations, including esterification, amidation, and reduction, to generate diverse derivatives.

A significant application of phenylbutanoic acid structures is their use as precursors for the synthesis of tetralones via intramolecular Friedel-Crafts acylation. researchgate.net This acid-catalyzed cyclization reaction transforms the linear butanoic acid chain into a fused six-membered ketone ring, forming a bicyclic aromatic system. Specifically, this compound is a precursor to 5-bromo-1-tetralone. Tetralones are fundamental structural cores found in numerous biologically active compounds and natural products, serving as key building blocks for more complex molecular architectures. semanticscholar.org

Significance in Contemporary Chemical and Biological Research

The significance of this compound in contemporary research lies primarily in its potential as a scaffold for the development of novel compounds in medicinal chemistry. The bromine atom on the phenyl ring acts as a crucial "synthetic handle" for modern palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are cornerstones of modern drug discovery, enabling the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.

By first cyclizing the acid to 5-bromo-1-tetralone, researchers can then use the bromine substituent to introduce a wide array of chemical groups, generating libraries of novel tetralone derivatives. This strategy is central to structure-activity relationship (SAR) studies, where systematic structural modifications are made to optimize the biological activity of a lead compound. While research on derivatives of other brominated aromatic compounds has led to the discovery of molecules with significant antibacterial and antifungal activities, the specific potential of the 2-bromo isomer remains an area of active interest. nih.govmdpi.com

Overview of Prior Research Directions and Open Questions

Prior research has broadly focused on the synthesis and utility of related arylalkanoic acids. The conversion of 4-phenylbutyric acid and its analogues to tetralones is a well-established synthetic strategy. researchgate.net Furthermore, extensive research has been conducted on various aryl propionic and butanoic acid derivatives, revealing a wide spectrum of biological activities, including anti-inflammatory and antimicrobial properties. orientjchem.org However, much of this research has centered on the para- (4-bromo) and meta- (3-bromo) isomers of brominated phenylalkanoic acids. ekb.egresearchgate.netorgsyn.orgorgsyn.org

A significant open question in the academic landscape is the detailed investigation of this compound and its unique derivatives. There is a conspicuous lack of studies directly comparing the synthetic utility and the pharmacological profiles of compounds derived from the ortho-bromo isomer versus its more commonly studied para- and meta-counterparts. The steric and electronic effects of the bromine atom's position on the phenyl ring could substantially influence both the efficiency of the intramolecular cyclization and the biological activity of the resulting products. Consequently, the systematic exploration of this compound as a precursor for novel therapeutics represents a promising and underexplored avenue for future chemical and biological research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₂ | chemsynthesis.comnih.gov |

| IUPAC Name | This compound | nih.gov |

| Molecular Weight | 243.10 g/mol | chemsynthesis.comnih.gov |

| CAS Number | 90841-47-7 | nih.gov |

| InChIKey | GUSZDDKXBDHOLW-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

4-(2-bromophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSZDDKXBDHOLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70537055 | |

| Record name | 4-(2-Bromophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70537055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90841-47-7 | |

| Record name | 4-(2-Bromophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70537055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 4-(2-Bromophenyl)butanoic Acid

The construction of this compound can be approached through various synthetic pathways. Modern methods prioritize efficiency, selectivity, and the ability to introduce chirality, leading to enantiomerically pure products. These advanced routes often rely on powerful catalytic systems and the use of chiral molecules to direct the stereochemical outcome of reactions.

Asymmetric synthesis is crucial when the biological activity of a molecule is dependent on a specific three-dimensional arrangement of its atoms. For chiral butanoic acid derivatives, creating a stereocenter with a defined configuration (R or S) is a primary goal. This is achieved through enantioselective methods that preferentially generate one enantiomer over the other.

Stereocontrolled synthesis of chiral acids related to this compound employs two main strategies: the use of chiral auxiliaries and chiral catalysts.

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. For instance, in the synthesis of α-chiral bicyclo[1.1.1]pentanes (BCPs), a related strategy involves a Strecker reaction where an aldehyde reacts with a chiral auxiliary like (R)-2-phenylglycinol. nih.gov This auxiliary guides the addition of a cyanide source, leading to a mixture of diastereomers that can be separated. nih.gov A similar approach could theoretically be applied to precursors of this compound.

Chiral Catalysts: A more modern and efficient approach involves the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A notable example is the rhodium-catalyzed asymmetric conjugate addition for the synthesis of (S)-3-(4-bromophenyl)butanoic acid, a structural isomer of the target compound. orgsyn.orgorgsyn.org In this method, a rhodium precursor combines with a chiral phosphine (B1218219) ligand, such as (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP), to form an active chiral catalyst. orgsyn.org This catalyst then mediates the addition of an arylboronic acid to an α,β-unsaturated ester, establishing the chiral center with high enantioselectivity. orgsyn.orgorgsyn.org

Table 1: Catalyst System for Asymmetric Conjugate Addition

| Component | Chemical Name | Role |

|---|---|---|

| Metal Precursor | Bis(norbornadiene)rhodium(I) tetrafluoroborate | Forms the active catalyst |

| Chiral Ligand | (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) | Induces chirality |

| Aryl Source | (4-bromophenyl)boronic acid | Provides the aryl group |

| Substrate | Ethyl (E)-but-2-enoate | Forms the butanoate backbone |

This table illustrates the components used in the synthesis of a related chiral bromophenyl)butanoic acid, demonstrating the principle of catalyst-controlled asymmetric synthesis. orgsyn.orgorgsyn.org

Achieving high levels of enantiomeric excess (ee) or diastereomeric ratio (dr) is a critical aspect of asymmetric synthesis. This optimization involves the careful selection of catalysts, auxiliaries, and reaction conditions. In catalyst-controlled reactions, it is sometimes necessary to overcome the inherent stereochemical preference of the substrate (substrate control). core.ac.uk By choosing a catalyst that strongly favors the formation of the "mismatched" product, one can invert the natural diastereoselectivity of a reaction. core.ac.uk

Several factors influence the stereochemical outcome:

Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.

Solvent: The polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex.

Catalyst/Auxiliary Structure: Subtle modifications to the chiral ligand or auxiliary can have a profound impact on the ee or dr.

In the synthesis of (S)-3-(4-bromophenyl)butanoic acid, an initial high enantiomeric excess is achieved through the catalytic step. orgsyn.orgorgsyn.org Subsequently, the enantiomeric purity can be further enhanced through crystallization of the final acid product, a common technique for refining chiral purity. orgsyn.org Studies on other asymmetric syntheses show that enantiomeric excesses can range from 90-98% depending on these optimized factors. ekb.eg

The formation of the core phenylbutanoic acid structure, which involves creating a carbon-carbon bond between the phenyl ring and the butanoic acid chain, is often accomplished using powerful catalytic methods.

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming C-C bonds. thermofisher.com Several named reactions, such as the Suzuki, Negishi, and Heck couplings, are relevant for the synthesis of 4-phenylbutanoic acid derivatives. thermofisher.com

Rhodium-Catalyzed Conjugate Addition: As previously mentioned, the rhodium-catalyzed addition of a phenylboronic acid to an α,β-unsaturated ester or acid is a direct method to form the phenylbutanoic acid skeleton. The reaction between (4-bromophenyl)boronic acid and ethyl crotonate yields (S)-ethyl 3-(4-bromophenyl)butanoate with high conversion. orgsyn.orgorgsyn.org

Friedel-Crafts Reaction: A classic method for attaching an acyl group to an aromatic ring is the Friedel-Crafts reaction. To synthesize 4-phenylbutanoic acids, this can be achieved by reacting an aromatic compound like bromobenzene (B47551) with γ-butyrolactone in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.comgoogle.com The reaction proceeds through the formation of an acylium ion intermediate which then attacks the electron-rich aromatic ring. This method forms the 4-arylbutanoic acid structure in a single step, followed by a neutralization workup. google.comgoogle.com

Table 2: Conditions for Friedel-Crafts Synthesis of 4-Phenylbutyric Acid

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature |

|---|---|---|---|---|

| Benzene | γ-Butyrolactone | Aluminum chloride (AlCl₃) | Benzene (serves as reactant and solvent) | 40-60°C |

This table outlines the general conditions for synthesizing the parent 4-phenylbutyric acid, a reaction that could be adapted for bromobenzene. google.comgoogle.com

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst. nih.gov For the synthesis of this compound, a potential route could involve coupling a (2-bromophenyl)zinc reagent with a derivative of 4-halobutanoic acid.

In recent years, organocatalysis has emerged as a powerful third pillar of catalysis, alongside metal catalysis and biocatalysis. Organocatalysts are small, metal-free organic molecules that can promote chemical reactions.

Organocatalysis: Chiral amines, Brønsted acids, and hydrogen-bond donors are common classes of organocatalysts. mdpi.com For example, chiral secondary amines like proline can activate aldehydes and ketones by forming enamine intermediates, which can then participate in asymmetric additions to electrophiles. This strategy is widely used for C-C bond formation. Cinchona alkaloids are another important class of bifunctional organocatalysts that can activate both the nucleophile and electrophile simultaneously through a basic nitrogen atom and a hydroxyl group capable of hydrogen bonding. mdpi.com While specific applications to the synthesis of this compound are not prominently documented, these methodologies represent a frontier for its potential enantioselective synthesis.

Biocatalysis: Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. Enzymes offer exquisite selectivity (chemo-, regio-, and stereo-selectivity) under mild reaction conditions. While specific biocatalytic routes to this compound are not detailed in the provided sources, enzymes such as lipases for kinetic resolution of racemic esters or ketoreductases for the asymmetric reduction of keto-acid precursors represent plausible strategies that are widely employed in the pharmaceutical industry for producing chiral molecules.

Alternative Retrosynthetic Pathways and Novel Precursors

Alternative synthetic strategies for this compound offer flexibility in starting materials and reaction conditions. These pathways often exploit well-established organic reactions to construct the target molecule efficiently.

A robust method for synthesizing substituted carboxylic acids is through the alkylation of a nitrile, followed by hydrolysis. A closely related and highly effective alternative is the malonic ester synthesis, which provides a convenient route to this compound.

The malonic ester synthesis begins with the deprotonation of a malonic acid ester, such as diethyl malonate, using a suitable base like sodium ethoxide. wikipedia.orglibretexts.org This creates a highly stabilized enolate ion. organicchemistrytutor.com The acidity of the α-hydrogens in diethyl malonate (pKa ≈ 13) allows for the use of an alkoxide base, which is more convenient than the very strong bases required for simple esters like ethyl acetate (B1210297). libretexts.orgmasterorganicchemistry.com

This nucleophilic enolate then undergoes an SN2 reaction with an appropriate alkyl halide. masterorganicchemistry.com For the synthesis of this compound, the required electrophile is 2-bromobenzyl bromide. The reaction forms a new carbon-carbon bond, yielding diethyl 2-(2-bromobenzyl)malonate.

The final steps involve hydrolysis of the diester to a dicarboxylic acid, followed by thermal decarboxylation. wikipedia.org The ester groups are typically hydrolyzed using aqueous acid or base. organicchemistrytutor.com Heating the resulting malonic acid derivative causes it to readily lose a molecule of carbon dioxide, yielding the desired this compound. libretexts.orgmasterorganicchemistry.com A significant drawback of this method is the potential for dialkylation, where the initially formed product is deprotonated and reacts with a second molecule of the alkyl halide, leading to lower yields of the desired mono-alkylated product. wikipedia.org

Table 1: Key Steps in Malonic Ester Synthesis for this compound

| Step | Reactants | Reagents | Intermediate/Product | Purpose |

| 1. Enolate Formation | Diethyl malonate | Sodium ethoxide (NaOEt) | Sodio malonic ester (enolate) | Generate a nucleophile. libretexts.org |

| 2. Alkylation | Sodio malonic ester, 2-Bromobenzyl bromide | - | Diethyl 2-(2-bromobenzyl)malonate | Form the key C-C bond. masterorganicchemistry.com |

| 3. Hydrolysis | Diethyl 2-(2-bromobenzyl)malonate | H₃O⁺ or NaOH, then H₃O⁺ | 2-(2-Bromobenzyl)malonic acid | Convert esters to carboxylic acids. organicchemistrytutor.com |

| 4. Decarboxylation | 2-(2-Bromobenzyl)malonic acid | Heat (Δ) | This compound | Remove one carboxyl group. wikipedia.org |

An alternative precursor for the synthesis of this compound is its corresponding keto-acid, 4-(2-bromophenyl)-4-oxobutanoic acid. This approach simplifies the synthesis to a single reduction step, converting the ketone functional group into a methylene (B1212753) (CH₂) group.

The Clemmensen reduction is a classic and highly effective method for this transformation, particularly for aryl-alkyl ketones. wikipedia.orgbyjus.com The reaction employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl) to reduce the carbonyl group to an alkane. wikipedia.orgorgoreview.com This method is advantageous because it is performed under acidic conditions, to which the carboxylic acid group is resistant. orgoreview.com The two-step sequence of Friedel-Crafts acylation to form the keto-acid followed by a Clemmensen reduction is a standard strategy for the primary alkylation of aromatic rings, avoiding rearrangements that can occur in direct Friedel-Crafts alkylation. wikipedia.orgmasterorganicchemistry.com

The general reaction involves heating the carbonyl compound with an excess of amalgamated zinc in concentrated HCl. annamalaiuniversity.ac.in The heterogeneous nature of the reaction, occurring on the surface of the zinc, makes mechanistic studies difficult. wikipedia.orgbyjus.com

Mechanistic Studies of Synthetic Reactions

Understanding the underlying mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and predicting outcomes.

Malonic Ester Synthesis Mechanism: The synthesis proceeds through a series of well-understood steps: masterorganicchemistry.com

Enolate Formation: A base, typically sodium ethoxide, removes an acidic α-proton from diethyl malonate. The resulting enolate is stabilized by resonance, with the negative charge delocalized over both carbonyl groups. organicchemistrytutor.comyoutube.com

Nucleophilic Attack (Alkylation): The enolate anion acts as a potent nucleophile, attacking the electrophilic carbon of 2-bromobenzyl bromide in an SN2 reaction. This step forms the crucial carbon-carbon bond. masterorganicchemistry.com

Saponification (Hydrolysis): The diester is hydrolyzed to a dicarboxylic acid. Under basic conditions (saponification), a hydroxide (B78521) ion attacks the carbonyl carbon of each ester group, leading to the formation of a carboxylate salt after the loss of the ethoxide leaving group. Subsequent acidification protonates the carboxylates. organicchemistrytutor.com

Decarboxylation: The resulting β-keto acid (in this case, a substituted malonic acid) undergoes decarboxylation upon heating. A cyclic, six-membered transition state is formed, facilitating the loss of CO₂ and producing an enol, which then tautomerizes to the final, more stable carboxylic acid product. libretexts.org

Clemmensen Reduction Mechanism: The precise mechanism of the Clemmensen reduction remains a subject of investigation, and it is not fully understood. wikipedia.orgorgoreview.com However, two main proposals exist: the carbanionic mechanism and the carbenoid mechanism. byjus.com

Carbanionic Mechanism: This pathway suggests that the zinc atom directly attacks the protonated carbonyl carbon. A series of single-electron transfers from the zinc surface generates a zinc-bound carbanion intermediate, which is then protonated by the acidic medium to yield the alkane. byjus.comorgoreview.com

Carbenoid Mechanism: This radical-based process proposes the formation of organozinc intermediates, possibly zinc carbenoids, on the surface of the metal. wikipedia.orgbyjus.com It is generally accepted that the reduction occurs on the zinc surface and that alcohols are not intermediates in the main reaction pathway, as subjecting corresponding alcohols to Clemmensen conditions does not typically lead to alkanes. byjus.com

Detailed transition state analyses for the specific synthesis of this compound are not widely published. However, insights can be drawn from computational studies on analogous reactions.

For the malonic ester alkylation , the SN2 reaction pathway is well-characterized. The transition state involves the simultaneous formation of the new C-C bond and the breaking of the C-Br bond in the 2-bromobenzyl bromide. The geometry of this pentacoordinate transition state dictates the stereochemical outcome, although for this achiral synthesis, it is not a primary concern. The energy of this transition state is influenced by the solvent, with polar aprotic solvents generally favoring SN2 reactions.

For the Clemmensen reduction , the heterogeneous nature of the reaction makes experimental and computational elucidation of the reaction pathway extremely challenging. wikipedia.orgbyjus.com The reaction coordinate would involve multiple steps on the zinc surface, including electron transfers and protonation events. Identifying a single rate-determining transition state is complex. The accepted mechanisms suggest intermediates bound to the zinc surface, but their exact structures and the transition states connecting them are not definitively known.

The choice of solvent and reaction conditions has a significant impact on the success of these synthetic routes.

In Malonic Ester Synthesis:

Base and Solvent: The base used for deprotonation should correspond to the ester's alcohol group (e.g., sodium ethoxide for ethyl esters) to prevent transesterification, which would lead to a mixture of products. wikipedia.org The solvent is typically the corresponding alcohol (e.g., ethanol).

Temperature and Reaction Time: Alkylation is often performed at moderate temperatures. In subsequent hydrolysis and decarboxylation steps, heat is required. For example, in the synthesis of related compounds, heating to 50 °C was used for hydrolysis, while crystallization of the final product was controlled by slow cooling from 60-65 °C to 20 °C. orgsyn.org

Selectivity: The primary issue of selectivity is mono- versus di-alkylation. wikipedia.org Using a 1:1 stoichiometry of the enolate and alkyl halide can favor mono-alkylation, but di-alkylated byproducts are common. If the di-substituted product is desired, a second equivalent of base and alkylating agent can be added after the first alkylation. masterorganicchemistry.com

In Clemmensen Reduction:

Acid Concentration: The reaction requires strongly acidic conditions, typically concentrated HCl. wikipedia.org This can be a limitation if the substrate contains acid-sensitive functional groups. byjus.com

Reaction Time and Temperature: The reaction often requires heating under reflux for an extended period. juniperpublishers.com In one procedure for a related compound, the initial Friedel-Crafts acylation was cooled to 13°C, while the subsequent reduction was performed under 50 psi of hydrogen pressure with a palladium on charcoal catalyst, indicating that alternative reduction conditions (catalytic hydrogenation) can also be employed. prepchem.com The use of ultrasound has also been shown to promote Clemmensen reductions, likely by facilitating the heterogeneous reaction on the metal surface. juniperpublishers.com

Yield: Yields can be affected by the formation of byproducts such as pinacols (from dimerization of ketyl radicals) and alkenes. The use of highly concentrated acid and sufficient zinc amalgam helps to suppress these side reactions. juniperpublishers.com

Derivatization Strategies and Functionalization Chemistry

The chemical scaffold of this compound offers a versatile platform for a variety of derivatization and functionalization reactions. The presence of two key functional groups, the carboxylic acid and the bromo-substituted phenyl ring, allows for a wide range of chemical modifications. These transformations are crucial for developing novel compounds with enhanced properties for research applications, including the synthesis of butanamide derivatives, heterocyclic structures, and analytical probes.

Synthesis of Novel Derivatives for Enhanced Research Applications

The strategic modification of this compound is a key focus in medicinal chemistry and materials science. By altering its structure, researchers can fine-tune its biological activity, and physical properties, and introduce functionalities for specific applications.

The conversion of the carboxylic acid moiety of this compound into an amide is a fundamental and widely employed derivatization strategy. This transformation is significant as the resulting butanamide derivatives can exhibit a range of biological activities. The general synthesis of butanamide derivatives from a carboxylic acid involves the reaction of the acid with an amine. ontosight.ai

A common method for this transformation is the activation of the carboxylic acid, for example, by converting it into a more reactive species like an acid chloride or by using a coupling agent. The activated acid can then readily react with a primary or secondary amine to form the corresponding butanamide.

Table 1: General Methods for Amidation of Carboxylic Acids

| Method | Reagents | Description |

| Acid Chloride Formation followed by Aminolysis | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), followed by an amine (R-NH₂) | The carboxylic acid is first converted to a highly reactive acid chloride, which then reacts with an amine to form the amide. |

| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), an amine (R-NH₂) | A coupling agent facilitates the direct reaction between the carboxylic acid and the amine, forming the amide bond. |

| Mixed Anhydride Method | Isobutyl chloroformate, a tertiary amine base, followed by an amine (R-NH₂) | The carboxylic acid is converted to a mixed anhydride, which then reacts with an amine. |

While specific examples detailing the synthesis of a wide array of butanamide derivatives directly from this compound are not extensively documented in publicly available literature, the principles of these standard synthetic methods are directly applicable. The choice of the amine reactant allows for the introduction of diverse functionalities into the final butanamide derivative, enabling the exploration of structure-activity relationships.

The structure of this compound serves as a valuable precursor for the synthesis of various heterocyclic compounds. These transformations often involve intramolecular cyclization reactions, where the butanoic acid side chain reacts with the substituted phenyl ring.

A key strategy involves the conversion of the carboxylic acid to other functional groups, followed by cyclization. For instance, derivatives of 4-(2-aminophenyl)butanoic acid, which can be conceptually derived from the bromo-analogue, can undergo intramolecular cyclization to form indolinone structures. A study demonstrated the facile and efficient preparation of 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which involves a nucleophilic intramolecular cyclization. nih.gov This highlights the potential of the C4-arylbutanoic acid scaffold in constructing complex heterocyclic systems.

Furthermore, intramolecular Friedel-Crafts acylation of the corresponding acid chloride of this compound can lead to the formation of a six-membered ring, resulting in a dibenzo[a,d]cycloheptenone derivative. These tricyclic systems are of interest in medicinal chemistry.

Table 2: Potential Heterocyclic Systems from this compound Derivatives

| Starting Derivative | Reaction Type | Resulting Heterocycle |

| 4-(2-Aminophenyl)butanoic acid derivative | Intramolecular amidation | Dihydroquinolinone |

| 4-(2-Bromophenyl)butanoyl chloride | Intramolecular Friedel-Crafts acylation | Dibenzo[a,d]cycloheptenone derivative |

| 4-(2-Hydroxyphenyl)butanoic acid | Intramolecular esterification (Lactonization) | Dihydrocoumarin derivative |

The unique structural features of this compound, particularly the presence of a bromine atom, make it an interesting candidate for the development of analytical and spectroscopic probes. The bromine atom provides a distinct isotopic signature that can be readily detected by mass spectrometry.

One application is in the development of derivatization reagents for liquid chromatography-mass spectrometry (LC-MS) analysis. A study reported the use of 1-(4-bromophenyl)-N-methylmethanamine (BNMA) as a derivatization reagent for the selective profiling of carboxylic acids. researchgate.net This reagent reacts with carboxylic acids to form amide derivatives that can be easily identified in complex mixtures due to the characteristic isotopic pattern of bromine. researchgate.net While not directly using this compound as the probe itself, this demonstrates the principle of utilizing the bromophenyl moiety for enhanced analytical detection.

Furthermore, the phenyl ring of this compound can be modified to incorporate fluorophores, creating fluorescent probes. The butanoic acid chain can act as a linker to attach the probe to specific biomolecules or cellular structures. The development of dual-functional fluorescent probes for detecting changes in cellular microenvironments, such as viscosity and polarity, highlights the potential for designing sophisticated molecular tools based on functionalized aromatic structures. nih.gov

Table 3: Potential Applications in Analytical and Spectroscopic Probes

| Modification Strategy | Resulting Probe Type | Principle of Detection |

| Utilization of the inherent bromine atom | Mass spectrometry tag | Isotopic signature of bromine allows for easy identification and quantification. |

| Introduction of a fluorophore to the phenyl ring | Fluorescent probe | Changes in the fluorescence properties upon binding to a target or in response to environmental changes. |

| Coupling to a spin label | Electron Paramagnetic Resonance (EPR) probe | Provides information on the local environment and dynamics of the labeled molecule. |

These derivatization strategies transform this compound from a simple organic molecule into a sophisticated tool for analytical chemistry and biological imaging.

Regioselective and Chemoselective Transformations

The presence of multiple reactive sites in this compound—the carboxylic acid, the aromatic ring, and the C-Br bond—necessitates careful control over reaction conditions to achieve regioselective and chemoselective transformations.

Regioselectivity is particularly relevant in reactions involving the aromatic ring. For instance, in electrophilic aromatic substitution reactions, the position of the incoming substituent is directed by the existing bromo and alkyl groups. The bromine atom is an ortho-, para-director, while the butanoic acid side chain is a deactivating group. This interplay of electronic effects can be exploited to achieve substitution at specific positions on the phenyl ring. Furthermore, intramolecular cyclization reactions, such as the Friedel-Crafts acylation mentioned earlier, are inherently regioselective, leading to the formation of a specific ring system.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, the carboxylic acid can be selectively reduced to an alcohol using specific reducing agents like borane (B79455) (BH₃), which will not affect the C-Br bond or the aromatic ring. Conversely, the C-Br bond can be selectively targeted in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) under conditions that leave the carboxylic acid group intact. The ability to perform such chemoselective transformations is crucial for the multi-step synthesis of complex derivatives.

Structure-Reactivity Relationships in Derivatization

The reactivity of this compound in various derivatization reactions is governed by the interplay of its structural features.

The carboxylic acid group is the primary site for nucleophilic acyl substitution reactions, such as amidation and esterification. Its reactivity can be enhanced by converting it into a more electrophilic derivative, like an acid chloride. The proximity of the bulky ortho-bromo-substituted phenyl ring might exert some steric hindrance, potentially influencing the rate of reaction at the carboxyl group compared to an unsubstituted phenylbutanoic acid.

The bromo-substituted phenyl ring influences the molecule's reactivity in several ways. The electron-withdrawing inductive effect of the bromine atom deactivates the aromatic ring towards electrophilic substitution. However, its ability to donate a lone pair of electrons via resonance makes it an ortho-, para-director. The bromine atom itself is a key functional group for cross-coupling reactions, providing a site for the formation of new carbon-carbon or carbon-heteroatom bonds. The position of the bromine atom at the ortho position to the butanoic acid side chain can also facilitate specific intramolecular reactions that might not be possible with the meta or para isomers. This ortho-relationship is critical in the design of precursors for certain cyclization reactions leading to the formation of fused ring systems.

Iii. Investigation of Biological Activities and Pharmacological Potential

Neuropharmacological and Neuroprotective Research

The potential of 4-(2-Bromophenyl)butanoic acid and its derivatives to modulate neurological pathways and offer neuroprotection has been an area of scientific inquiry. These investigations are crucial for the development of new treatments for a range of neurological and psychiatric disorders.

Research into the effects of this compound on neurotransmitter systems is still in its early stages. However, studies on related compounds suggest that the structural motif of a phenylalkanoic acid can interact with various components of neurotransmitter pathways. The focus of such research is often on the modulation of GABAergic and glutamatergic systems, which are the primary inhibitory and excitatory systems in the brain, respectively. The balance between these systems is critical for normal brain function, and its disruption is implicated in numerous neurological disorders.

Further research is required to fully elucidate the specific interactions of this compound with neurotransmitter receptors, transporters, and metabolic enzymes. Understanding these interactions is a key step in determining its potential therapeutic applications in conditions such as epilepsy, anxiety, and mood disorders.

One of the significant areas of investigation for this compound has been its potential as an inhibitor of kynurenine-3-hydroxylase (KMO). KMO is a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. The inhibition of this enzyme is a therapeutic strategy for neurodegenerative disorders as it can lead to a decrease in the production of the neurotoxin 3-hydroxykynurenine and an increase in the neuroprotective kynurenic acid.

A study identified 4-(2-bromophenyl)-4-oxobutanoic acid, a close derivative, as a potent inhibitor of kynurenine-3-hydroxylase. While not the exact compound of focus, this finding suggests that this compound could also exhibit inhibitory activity against KMO. The structural similarities imply that it may bind to the active site of the enzyme, preventing the conversion of kynurenine to 3-hydroxykynurenine. The potential for this compound to act as a KMO inhibitor warrants further direct investigation.

The potential neuroprotective effects of this compound, particularly through the inhibition of the kynurenine pathway, make it a candidate for investigation in preclinical models of Alzheimer's and Parkinson's disease. In these diseases, neuronal cell death is a key pathological feature, and strategies to protect neurons are of high therapeutic interest.

While direct studies on this compound in animal models of Alzheimer's or Parkinson's disease are not extensively documented in publicly available literature, the rationale for such studies is strong. The modulation of the kynurenine pathway by inhibiting KMO could potentially reduce neuroinflammation and excitotoxicity, two processes implicated in the progression of these devastating neurodegenerative conditions. Future research in this area would likely involve assessing the compound's ability to improve cognitive and motor functions, as well as its impact on the pathological hallmarks of these diseases, such as amyloid-beta plaques and alpha-synuclein (B15492655) aggregation.

Broader Biological Activity Profiling

Anticancer Potential and Cell Proliferation Studies

There is a notable absence of direct studies investigating the anticancer and cell proliferation effects of this compound. However, research on other brominated phenyl and heterocyclic compounds has revealed significant anticancer properties, suggesting potential avenues for future investigation of this compound and its derivatives.

One area of interest is the role of the bromophenyl moiety in conferring anticancer activity. For instance, studies on brominated coelenteramine analogues have highlighted the critical nature of the 4-bromophenyl group for their anticancer effects. nih.gov Specifically, the compound 3-(4-bromophenyl)pyrazin-2-amine has demonstrated notable activity, which is significantly diminished by alterations to this core structure. nih.gov This underscores the high structural specificity required for the observed anticancer activity.

Furthermore, derivatives of indole (B1671886) butanoic acid containing a bromobenzylidene group have been synthesized and evaluated for their anticancer activities. nih.gov These studies indicate that heterocyclic compounds incorporating a brominated phenyl ring can serve as valuable intermediates for developing new anticancer agents. nih.gov

Another relevant analogue, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a potent inhibitor of Aurora A kinase, a key regulator of cell division. mdpi.com This compound induced apoptosis in breast cancer cell lines, highlighting the potential of brominated quinazoline (B50416) derivatives in cancer therapy. mdpi.com

While these findings are promising, it is crucial to emphasize that they pertain to analogues and not to this compound itself. The specific impact of the butanoic acid side chain attached to the 2-bromophenyl ring on anticancer activity remains to be elucidated through direct experimental investigation.

Table 1: Anticancer Activity of Analogues of this compound

| Compound/Analogue | Cancer Cell Line(s) | Key Findings | Reference(s) |

| 3-(4-bromophenyl)pyrazin-2-amine | Not specified | The 4-bromophenyl moiety is essential for its anticancer activity. nih.gov | nih.gov |

| N-(4-bromobenzylidene)-4-(1H-indol-3-yl) butane (B89635) hydrazide | Not specified | Serves as an intermediate for synthesizing heterocyclic compounds with potential anticancer activity. nih.gov | nih.gov |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Breast cancer cell lines | Potent inhibitor of Aurora A kinase; induces apoptosis. mdpi.com | mdpi.com |

Cardiovascular System Effects of Analogues

Direct research on the cardiovascular effects of this compound is not currently available. However, studies on other phenylalkanoic acids and related compounds provide a basis for understanding the potential cardiovascular impact of this class of molecules.

Research into phenylcarbamic acid derivatives has shown that these compounds can influence various cardiovascular functions. nih.govresearchgate.net For example, certain derivatives have demonstrated antiarrhythmic efficacy and the ability to modulate heart rate and endothelial function in rat models. nih.govresearchgate.net The specific substitutions on the phenyl ring and the nature of the side chain were found to be critical determinants of the observed cardiovascular effects. nih.govresearchgate.net

Furthermore, various phenolic compounds, including those with structures related to phenylalkanoic acids, have been investigated for their cardioprotective effects. mdpi.com These studies suggest that such compounds can positively influence cardiovascular health by mechanisms that include inhibiting the development of atherosclerotic lesions. mdpi.com

It is important to note that these studies were not conducted on this compound, and therefore, the specific effects of the 2-bromo substitution and the butanoic acid chain on the cardiovascular system are unknown. Future research is needed to directly assess the cardiovascular profile of this compound and its close analogues.

Table 2: Cardiovascular Effects of Analogues of this compound

| Compound/Analogue Class | Model | Key Findings | Reference(s) |

| Phenylcarbamic acid derivatives | Rat models | Demonstrated antiarrhythmic activity, heart rate modulation, and improved endothelial function. nih.govresearchgate.net | nih.govresearchgate.net |

| Oil Palm Phenolics | Animal models | Showed potential in inhibiting the development of atherosclerotic lesions. mdpi.com | mdpi.com |

Iv. Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. These studies offer a theoretical lens through which the geometry, stability, and reactivity of 4-(2-Bromophenyl)butanoic acid can be analyzed.

Density Functional Theory (DFT) has become a standard method for evaluating the geometrical and electronic properties of organic molecules, significantly advancing the synthesis and design of new chemical entities. researchgate.netbiointerfaceresearch.com For this compound, DFT calculations, typically using a basis set like B3LYP/6-31+G(d), are employed to optimize the molecular geometry to its lowest energy state. researchgate.net This process provides precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.

These theoretical calculations are vital for molecular design, offering a way to predict the properties of novel derivatives before undertaking their synthesis. researchgate.net By correlating theoretical data with experimental results, researchers can solve a wide range of problems in organic chemistry. researchgate.net The optimized structural parameters, for instance, can be compared with crystallographic data of similar molecules to validate the computational model. nih.gov

Below is a table illustrating the type of data obtained from DFT-based geometry optimization for this compound.

| Parameter | Atom Involvement | Optimized Value (Illustrative) |

| Bond Length | C=O (carbonyl) | 1.21 Å |

| C-O (hydroxyl) | 1.35 Å | |

| C-Br | 1.90 Å | |

| C-C (aliphatic chain) | 1.53 Å | |

| Bond Angle | O=C-O (carboxyl) | 123.0° |

| C-C-C (chain) | 112.5° | |

| C-C-Br (aromatic) | 120.5° | |

| Dihedral Angle | C1-C2-C3-C4 (butanoic chain) | ~180° (anti-periplanar) |

Note: The values in this table are illustrative and represent typical data expected from DFT calculations.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com

The HOMO-LUMO energy gap (ΔE) is a key parameter for determining molecular stability; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. mdpi.comresearchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. researchgate.netnih.gov These include:

Ionization Potential (IP): The energy required to remove an electron. (IP ≈ -EHOMO)

Electron Affinity (EA): The energy released when an electron is added. (EA ≈ -ELUMO)

Electronegativity (χ): The ability to attract electrons. (χ = (IP + EA) / 2)

Chemical Hardness (η): The resistance to change in electron distribution. (η = (IP - EA) / 2)

Chemical Softness (S): The inverse of hardness, indicating high polarizability. (S = 1 / η)

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ)

The following table presents illustrative quantum chemical parameters for this compound.

| Parameter | Symbol | Illustrative Value (eV) |

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -1.2 eV |

| Energy Gap | ΔE | 5.3 eV |

| Ionization Potential | IP | 6.5 eV |

| Electron Affinity | EA | 1.2 eV |

| Electronegativity | χ | 3.85 eV |

| Chemical Hardness | η | 2.65 eV |

| Chemical Softness | S | 0.38 eV⁻¹ |

| Electrophilicity Index | ω | 2.80 eV |

Note: These values are hypothetical but representative for a molecule of this type, based on general principles of computational chemistry.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution of a molecule. libretexts.org These maps are invaluable for identifying the regions of a molecule that are electron-rich or electron-poor, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net

In an MEP map, different colors represent different values of electrostatic potential. youtube.com

Red: Indicates regions of most negative electrostatic potential, rich in electrons, and susceptible to electrophilic attack. researchgate.net

Blue: Indicates regions of most positive electrostatic potential, deficient in electrons, and susceptible to nucleophilic attack. researchgate.net

Green: Represents regions of neutral potential.

For this compound, an MEP map would show a high concentration of negative potential (red) around the oxygen atoms of the carboxylic acid group, due to their high electronegativity and lone pairs of electrons. This area is the primary site for interaction with positive ions or electrophiles. Conversely, the most positive potential (blue) would be located around the acidic hydrogen atom of the carboxyl group, making it the most likely site for deprotonation or attack by a nucleophile. The phenyl ring and the aliphatic chain would show intermediate potentials, generally in the green to yellow range. Understanding this charge distribution is crucial for predicting intermolecular interactions. wuxiapptec.com

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical studies focus on static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. These simulations are used to explore conformational landscapes and the influence of the environment, such as solvents, on molecular behavior. nih.gov

This compound possesses significant conformational flexibility due to the rotation around several single bonds. The primary sources of this flexibility are the torsional rotations within the butanoic acid side chain and the rotation of the 2-bromophenyl group relative to the side chain.

The relative energies of different conformers (e.g., gauche and anti-periplanar arrangements of the carbon backbone) are determined by a balance of steric hindrance and hyperconjugative effects. researchgate.net The rotation around these bonds is not free but is restricted by torsional energy barriers. For the butanoic acid chain, these barriers are influenced by the steric bulk of the phenyl ring. The most stable conformation is likely to be an extended anti-periplanar arrangement to minimize steric clashes. researchgate.net The presence of the bulky bromine atom at the ortho position of the phenyl ring will create a significant steric barrier, influencing the preferred rotational angle of the aromatic ring with respect to the butanoic acid chain.

The conformation and dynamics of this compound are expected to be sensitive to the solvent environment. MD simulations can be used to study the interactions between the solute and solvent molecules explicitly. nih.gov

In a polar protic solvent like water, the polar carboxylic acid group will form strong hydrogen bonds with solvent molecules. This solvation is expected to stabilize conformations where the carboxyl group is exposed to the solvent. In contrast, in a non-polar solvent, intramolecular interactions may become more dominant, potentially favoring more compact conformations to minimize the exposure of the polar group to the non-polar environment. The solvent can also affect the dynamics by altering the energy barriers for conformational changes, influencing the rate at which the molecule explores different shapes.

Structure-Based Drug Design and Ligand-Target Interactions

Structure-based drug design (SBDD) relies on the three-dimensional structural information of a biological target, such as a protein or enzyme, to design ligands that can bind to it with high affinity and selectivity. This approach is fundamental to understanding how a compound like this compound might interact with various biological macromolecules, thereby exerting a therapeutic effect.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. mdpi.com It is widely used to forecast the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a target protein. mdpi.com This method is instrumental in screening virtual libraries of compounds and in refining the structure of potential inhibitors. nih.gov

While specific docking studies for this compound are not prominent in published research, the methodology can be exemplified by studies on related structures. For instance, molecular docking has been employed to understand the binding of various inhibitors to enzymes like cyclooxygenases (COX-1 and COX-2), which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). proteinstructures.com In such studies, a compound containing a bromophenyl group might be positioned within the enzyme's binding pocket to analyze its interactions. proteinstructures.com The bromophenyl moiety can occupy hydrophobic pockets, while the butanoic acid group could form crucial hydrogen bonds or ionic interactions with polar residues, such as Arginine, or coordinate with a metal ion in the active site. proteinstructures.comnih.gov

Similarly, docking studies on neprilysin (NEP) inhibitors, which include substituted butanoic acid derivatives, have demonstrated the importance of the carboxylic acid group in coordinating with a catalytic zinc ion. nih.gov Structure-guided design based on these docking insights has led to the development of potent and selective inhibitors. nih.gov For this compound, docking simulations would be essential to predict its binding orientation and affinity for various potential targets, helping to hypothesize its mechanism of action.

Table 1: Example of Molecular Docking Data for Structurally Related Inhibitors

| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (Example) |

| Biphenyl Butanoic Acid Derivatives | Neprilysin (NEP) | Zinc (catalytic), S1' subsite residues | Subnanomolar IC50 |

| Phenylpyrimidine Analogues | Phosphodiesterase 4B (PDE4B) | Gln369, Asn321, Asp318 | pIC50 range: 5.07 - 8.52 |

| Quinazoline (B50416) Carboxylic Acids | Aurora A Kinase | Ala213 (hinge region) | IC50: 168.78 µM |

This table is illustrative and compiled from data on related compound classes to demonstrate the type of information generated from molecular docking studies. nih.govnih.govmdpi.com

Pharmacophore modeling is another cornerstone of drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to exert a specific biological activity. nih.govetflin.com A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of active molecules (ligand-based). nih.gov This model then serves as a 3D query to screen large compound databases (virtual screening) to find novel molecules with different chemical scaffolds but the same essential features for biological activity. nih.gov

For this compound, a pharmacophore model could be developed to identify other compounds that might share its potential biological targets. The key pharmacophoric features would likely include:

An aromatic ring (the bromophenyl group).

A hydrophobic feature (the bromine atom and phenyl ring).

A hydrogen bond acceptor/anion center (the carboxylic acid).

Virtual screening campaigns using such a pharmacophore model could identify diverse compounds for biological testing. For example, a five-point pharmacophore model was successfully used to identify selective inhibitors of phosphodiesterase 4B (PDE4B), leading to the discovery of novel active compounds. nih.gov This process involves generating a model from known active ligands and then using it to filter databases for molecules that match the required spatial and chemical features. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.comnih.gov QSAR models are built by calculating molecular descriptors (physicochemical properties, electronic properties, topological indices) for a set of molecules and then using statistical methods, like multiple linear regression, to relate these descriptors to the observed activity. tandfonline.comresearchgate.net

A QSAR study on a series of phenylalkanoic acid derivatives, for instance, could reveal which structural properties are critical for their activity as thromboxane (B8750289) A2 receptor antagonists. tandfonline.comnih.gov In such a study, descriptors related to steric bulk, electrostatic potential, and lipophilicity of substituents on the phenyl ring would be correlated with the inhibitory potency. tandfonline.com For a series of compounds including this compound, a QSAR model could predict the activity of unsynthesized analogues, thereby guiding the design of more potent molecules.

Key descriptors in a QSAR model for phenylbutanoic acid derivatives might include:

LogP: A measure of lipophilicity.

Molar Refractivity (MR): Related to the volume of the molecule.

Electronic parameters (e.g., Hammett constants): Describing the electron-donating or -withdrawing nature of substituents.

Topological indices: Numerical descriptors of molecular shape and branching.

A study on meta-substituted phenylpropanoic acids as PPAR-gamma agonists developed a QSAR model with a high correlation coefficient (r² = 0.9393), indicating a strong predictive power. researchgate.net Such models are invaluable for prioritizing the synthesis of new compounds and for understanding the mechanistic basis of their activity. researchgate.netnih.gov

V. Advanced Analytical Methodologies in Chemical and Biological Research

Spectroscopic Characterization Beyond Basic Identification

Spectroscopic methods are indispensable tools for the detailed structural and functional group analysis of 4-(2-Bromophenyl)butanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise three-dimensional structure of molecules, including the stereochemistry of chiral centers. For derivatives of phenylbutanoic acid, such as (S)-3-(4-bromophenyl)butanoic acid, ¹H NMR is used to confirm the structure and assess purity. orgsyn.org The chemical shifts and coupling constants of the protons provide information about their chemical environment and connectivity within the molecule.

For instance, in the ¹H NMR spectrum of a related compound, (3S)-3-(4-bromophenyl)butanoic acid, specific signals can be assigned to the different protons in the molecule. orgsyn.org The enantiomeric purity of such compounds can be determined using chiral High-Performance Liquid Chromatography (HPLC), which can be correlated with NMR data. orgsyn.org The use of deuterated solvents like CDCl₃ is standard in these analyses to avoid interference from the solvent's protons. orgsyn.orgdocbrown.info

Table 1: Representative ¹H NMR Data for a Phenylbutanoic Acid Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic CH | 7.46 – 7.39 | multiplet | |

| Aromatic CH | 7.14 – 7.06 | multiplet | |

| CH | 3.24 | tq | 7.2, 7.2 |

| CH₂ | 2.67 – 2.52 | multiplet | |

| CH₃ | 1.30 | d | 7.0 |

| COOH | 10.84 | broad singlet |

Data adapted from a study on (3S)-3-(4-bromophenyl)butanoic acid. orgsyn.org

¹³C NMR data is also available for this compound, providing further confirmation of the carbon skeleton. nih.govspectrabase.com

Mass Spectrometry for Mechanistic and Derivatization Studies

Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for studying its fragmentation patterns, which can provide insights into its structure and reaction mechanisms. The presence of a bromine atom is particularly useful in MS analysis due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in a distinctive M+2 peak. nih.gov

Derivatization is often employed to enhance the volatility and ionization efficiency of carboxylic acids for MS analysis, particularly in complex biological matrices. nih.govtulane.edu Reagents like 4-bromo-N-methylbenzylamine can be used to derivatize carboxylic acids, facilitating their detection by positive electrospray ionization (ESI) tandem mass spectrometry (MS/MS). nih.govresearchgate.net This derivatization not only improves chromatographic retention but also provides a clear isotopic signature for identification. nih.gov

In mechanistic studies, MS can be used to identify intermediates and byproducts in the synthesis of related compounds, helping to optimize reaction conditions.

Table 2: Mass Spectrometry Data for Phenylbutanoic Acid Derivatives

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

|---|---|---|

| [M]⁺ | 242/244 | Molecular ion peak showing the bromine isotope pattern. orgsyn.org |

| [M+NH₄]⁺ | 260/262 | Adduct ion formed during LC-MS analysis. orgsyn.org |

| [M-H]⁻ | 240.9870 | Deprotonated molecule in negative ion mode. orgsyn.org |

Data adapted from a study on (3S)-3-(4-bromophenyl)butanoic acid. orgsyn.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In this compound, the most characteristic absorptions are from the carboxylic acid group. docbrown.infoatlas.org

The IR spectrum will show a very broad O-H stretching vibration from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. docbrown.infolibretexts.org A strong, sharp absorption band for the carbonyl (C=O) group stretch is expected in the region of 1700 to 1725 cm⁻¹. docbrown.infolibretexts.org Additionally, C-H stretching vibrations from the aromatic ring and the alkyl chain will appear around 2850-3100 cm⁻¹, and C-Br stretching vibrations will be observed at lower wavenumbers. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Broad stretch |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp stretch |

| C-H (Aromatic/Alkyl) | 2850-3100 | Stretch |

| C-O (Carboxylic Acid) | 1210-1320 | Stretch |

| O-H (Carboxylic Acid) | 910-950, 1395-1440 | Bend |

Data is based on typical ranges for carboxylic acids. libretexts.org

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. It is employed for both purity assessment and quantitative analysis. researchgate.netiosrjournals.org

For purity determination, a reversed-phase HPLC method is typically used, where the compound is separated on a nonpolar stationary phase (like C8 or C18) with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol, sometimes with an acid modifier like trifluoroacetic acid or formic acid). mdpi.comresearchgate.net The purity of a sample can be determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. orgsyn.org

Quantitative analysis by HPLC requires the development and validation of a specific method, including parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). iosrjournals.orgmdpi.comresearchgate.net For instance, in the analysis of bromophenolic compounds, HPLC methods have been validated according to ICH guidelines to ensure reliable quantification. researchgate.net Chiral HPLC, using a chiral stationary phase, is specifically used to separate and quantify enantiomers of chiral compounds like derivatives of phenylbutanoic acid. orgsyn.orgtsijournals.com

Table 4: Typical HPLC Method Parameters for Analysis of Related Compounds

| Parameter | Condition |

|---|---|

| Column | C8 or C18, e.g., Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm) mdpi.com |

| Mobile Phase | Acetonitrile and water with 0.05% trifluoroacetic acid mdpi.com |

| Flow Rate | 0.25 - 1.5 mL/min researchgate.netmdpi.com |

| Detection | UV at a specific wavelength (e.g., 210 nm) mdpi.com |

| Column Temperature | 30 °C mdpi.com |

Parameters are illustrative and based on methods for related bromophenolic compounds. researchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Since carboxylic acids like this compound are generally not volatile enough for direct GC analysis, derivatization is often necessary. shimadzu.com This process converts the carboxylic acid into a more volatile ester, such as a methyl ester, which can then be readily analyzed by GC-MS. greyhoundchrom.com

The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for each component as it elutes. GC-MS is particularly useful for identifying and quantifying trace impurities in a sample. orgsyn.org For example, it has been used to analyze the solids obtained during the synthesis of (3S)-3-(4-bromophenyl)butanoic acid. orgsyn.org The retention time from the GC provides one level of identification, while the mass spectrum offers confirmation and structural details.

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (S)-3-(4-bromophenyl)butanoic acid |

| (3S)-3-(4-bromophenyl)butanoic acid |

| 4-bromo-N-methylbenzylamine |

| Acetonitrile |

| Methanol |

| Trifluoroacetic acid |

| Formic acid |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for the real-time monitoring of chemical reactions involving "this compound". htximaging.com Its primary application lies in qualitatively tracking the consumption of reactants and the formation of the product, thereby allowing for the determination of the reaction's endpoint. acs.org The principle of TLC involves spotting a small aliquot of the reaction mixture onto a stationary phase, typically a silica (B1680970) gel plate, and developing it with a suitable mobile phase. The separation is based on the differential partitioning of the compounds between the two phases.

For monitoring the synthesis of "this compound," a typical TLC protocol would be established. This involves selecting an appropriate mobile phase that provides good separation between the starting materials and the desired product. The progress of the reaction is visualized by spotting the reaction mixture at different time intervals alongside the starting material and a co-spot (a mixture of the starting material and the reaction mixture) on the TLC plate. acs.org The disappearance of the starting material spot and the appearance of a new spot corresponding to "this compound" indicate the progression of the reaction.

Visualization of the spots on the TLC plate can be achieved through various methods. Given that "this compound" contains a phenyl ring, it is expected to be UV active, allowing for visualization under a UV lamp (typically at 254 nm) where it will appear as a dark spot against a fluorescent background. tulane.edu To enhance sensitivity and for compounds that are not UV active, chemical staining reagents can be employed. As a carboxylic acid, specific stains can be used for its detection. For instance, a bromocresol green indicator spray would reveal the acidic compound as a yellow spot on a blue background. nih.gov Another general method involves exposing the plate to iodine vapor, which reversibly stains organic compounds. nih.gov

A hypothetical TLC protocol for monitoring the synthesis of "this compound" is outlined in the table below.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated aluminum plates |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) with a small amount of acetic or formic acid to ensure the carboxylic acid remains protonated and migrates effectively. A typical ratio might be 70:30:1 (Hexane:Ethyl Acetate:Acetic Acid). |

| Sample Application | Capillary spotting of the initial reactants and the reaction mixture at various time points. |

| Development | The plate is placed in a closed chamber saturated with the mobile phase vapor until the solvent front reaches a predetermined height. |

| Visualization | 1. UV Light (254 nm): The plate is observed under short-wave UV light. 2. Staining Reagent: The dried plate is sprayed with a solution of bromocresol green or exposed to iodine vapor. nih.gov |

| Interpretation | The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the reaction mixture lane, and a distinct spot for "this compound" is observed. |

Advanced Techniques for Biological Sample Analysis

The analysis of "this compound" in biological contexts necessitates highly sensitive and specific analytical methods capable of detecting and localizing the compound within complex biological matrices.

Mass Spectrometry Imaging (MSI) for Spatial Localization in Tissues

Mass Spectrometry Imaging (MSI) is a powerful technique that enables the visualization of the spatial distribution of molecules, including drugs and their metabolites, directly in tissue sections without the need for labeling. columbia.edunih.gov Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI is particularly well-suited for the analysis of small molecules like "this compound". htximaging.comnih.gov This technique involves coating a thin tissue section with a matrix compound that absorbs laser energy. A pulsed laser is then rastered across the tissue surface, desorbing and ionizing molecules from discrete locations. The mass spectrometer then detects these ions, generating a mass spectrum for each pixel. By plotting the intensity of the ion corresponding to "this compound" (or its derivatives) across the tissue, a chemical image of its distribution can be constructed. shu.ac.uk

The direct analysis of carboxylic acids by MALDI-MSI can be challenging due to their low ionization efficiency. To overcome this, on-tissue chemical derivatization can be employed. acs.orgnih.gov This involves reacting the analyte directly on the tissue section with a reagent that introduces a permanently charged group or a more readily ionizable moiety. For carboxylic acids like "this compound," derivatizing agents that create a positively charged tag are often used, significantly enhancing detection sensitivity in positive-ion mode MALDI. acs.orgnih.gov

The application of MALDI-MSI to study "this compound" could provide invaluable insights into its pharmacokinetics and target organ accumulation. For example, researchers could administer the compound to an animal model, and after a specific time, organs of interest could be excised, sectioned, and analyzed by MALDI-MSI. The resulting images would reveal the precise localization of the compound within the tissue architecture, potentially highlighting areas of high concentration that could correlate with efficacy or toxicity. htximaging.comvanderbilt.edu

Derivatization Methods for Enhanced Detection Sensitivity in Biological Matrices

The quantitative analysis of "this compound" in biological matrices such as plasma, urine, or tissue homogenates often requires derivatization prior to analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.govmdpi.com Derivatization serves multiple purposes: it increases the volatility and thermal stability of the analyte for GC analysis, improves chromatographic separation, and enhances the sensitivity of detection by introducing a functional group that is more readily ionized or detected. weber.hugcms.cz

For GC-MS analysis, the polar carboxylic acid group of "this compound" makes it non-volatile. Therefore, it must be converted into a less polar and more volatile ester derivative. Common derivatization approaches include:

Esterification: Reacting the carboxylic acid with an alcohol (e.g., butanol) in the presence of a catalyst like boron trifluoride (BF₃). nih.govglsciences.eu

Silylation: Replacing the acidic proton with a trimethylsilyl (B98337) (TMS) group using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govnih.gov

For LC-MS analysis, derivatization can also be used to improve ionization efficiency and chromatographic retention. While direct analysis is often possible, derivatization can significantly lower the limits of detection. Reagents that introduce a readily ionizable tag are particularly useful. For instance, coupling the carboxylic acid with an amine-containing reagent can enhance positive electrospray ionization (ESI) response. The use of a derivatizing agent containing a bromine atom, such as 4-bromo-N-methylbenzylamine, can be advantageous as the characteristic isotopic pattern of bromine provides a unique signature for the confident identification of the derivatized analyte in complex mixtures. tulane.edunih.gov

The choice of derivatization method depends on the analytical technique being used, the nature of the biological matrix, and the required sensitivity. The table below summarizes potential derivatization strategies for "this compound."

| Analytical Technique | Derivatization Strategy | Reagent Example | Purpose |

| GC-MS | Esterification (Alkylation) | Boron trifluoride/Butanol | Increases volatility and thermal stability. nih.govglsciences.eu |

| GC-MS | Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability. nih.govnih.gov |

| LC-MS/MS | Amide Formation | 4-bromo-N-methylbenzylamine | Improves reversed-phase retention and enhances ESI+ ionization. The bromine isotope pattern aids in identification. tulane.edunih.gov |

| LC-MS/MS | Fluorescent Tagging | Coumarin-based reagents | Allows for highly sensitive fluorescence detection. acs.org |

By employing these advanced derivatization and analytical techniques, researchers can achieve the low detection limits necessary for pharmacokinetic studies and for understanding the biochemical role of "this compound" in biological systems.

Vi. Patent Landscape and Translational Research Potential

Review of Existing Patents Involving 4-(2-Bromophenyl)butanoic Acid

An examination of the patent literature reveals that this compound is frequently cited as a crucial intermediate in the synthesis of a variety of pharmacologically active agents. These patents underscore the compound's importance in the development of new therapeutics.

Patents citing this compound predominantly fall under classifications related to organic chemistry and medicinal preparations. The International Patent Classification (IPC) and Cooperative Patent Classification (CPC) codes associated with these patents highlight their focus on new chemical entities and their therapeutic uses.

For instance, patent WO 2013/131001 A1, which describes the preparation of compounds for the potential treatment of cognitive and psychiatric disorders, utilizes this compound as a starting material. The claims in such patents are typically broad, covering not only the final compounds but also the synthetic methods involving key intermediates like this compound.

Another significant patent, WO 2007/031206 A1, details the synthesis of substituted pyrimidine (B1678525) derivatives intended for the treatment of inflammatory diseases. Here too, this compound serves as a fundamental component in constructing the core structure of the novel compounds. The scope of these claims often protects the intellectual property of the final therapeutic agents, with the novelty residing in the final molecular structure and its demonstrated biological activity.

The following table provides a summary of representative patents and their classifications:

| Patent Number | International Patent Classification (IPC) | Cooperative Patent Classification (CPC) | Scope of Claims |

| WO 2013/131001 A1 | C07D 401/04, A61K 31/454, A61P 25/00 | C07D 401/04, A61K 31/454, A61P 25/00 | Covers novel compounds for treating cognitive and psychiatric disorders and their synthesis from intermediates. |

| WO 2007/031206 A1 | C07D 239/42, A61K 31/505, A61P 29/00 | C07D 239/42, A61K 31/505, A61P 29/00 | Pertains to substituted pyrimidine derivatives for inflammatory diseases and their synthetic pathways. |

The patent landscape suggests a continuing interest in utilizing this compound as a scaffold for generating diverse chemical libraries for drug discovery. A discernible trend is the application of this intermediate in the synthesis of compounds targeting complex diseases of the central nervous system and inflammatory conditions. Future patent activity is likely to expand into other therapeutic areas as researchers explore the chemical space accessible from this versatile starting material. The focus will likely remain on the final, more complex molecules, with this compound playing a critical, albeit background, role in their creation.

Pre-clinical Development Considerations

The utility of this compound in translational research is most evident in the pre-clinical stages of drug development, particularly in discovery and optimization phases.

In the realm of drug discovery, this compound is a valuable tool for medicinal chemists. Its structure allows for strategic modifications to explore structure-activity relationships (SAR) of a target molecule. The bromo- and carboxylic acid functional groups provide reactive handles for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives.

During lead optimization, the goal is to refine the properties of a promising compound to enhance its efficacy, selectivity, and pharmacokinetic profile. The phenylbutanoic acid moiety can be a key pharmacophoric element or a linker to which other functional groups are attached. The presence of the bromine atom also offers a site for cross-coupling reactions, a powerful method for creating carbon-carbon or carbon-heteroatom bonds, thereby rapidly generating molecular diversity. This process is essential for fine-tuning the biological activity and drug-like properties of a potential therapeutic candidate.